molecular formula C9H13NO B2758130 4-(Propylamino)phenol CAS No. 53131-96-7

4-(Propylamino)phenol

Cat. No.: B2758130
CAS No.: 53131-96-7
M. Wt: 151.209
InChI Key: LEPIYBYPRPWIAA-UHFFFAOYSA-N
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Description

4-(Propylamino)phenol is a synthetic organic compound of significant interest in chemical and pharmaceutical research, serving as a versatile building block for more complex structures. Its molecular framework incorporates both a phenolic hydroxyl group and a secondary alkylamine (propylamino) functionality, making it a bifunctional intermediate capable of participating in a diverse range of chemical transformations. This compound is part of the broader class of aminophenols, which are well-established intermediates in the industrial synthesis of pharmaceuticals, most notably paracetamol . In research applications, this compound's primary value lies in its role as a precursor in organic synthesis. The amine group can undergo reactions typical of secondary amines, while the phenol group can be alkylated or involved in other electrophilic aromatic substitution reactions. This makes it a useful starting material for synthesizing various heterocyclic compounds and more elaborate molecular architectures. Its structure is related to derivatives like 3-nitro-4-(propylamino)phenol, which is itself a documented intermediate in the synthesis of dyes and other heterocyclic systems, such as benzimidazoles . Furthermore, the compound's potential application extends to the development of specialty chemicals, including those used in pressure-sensitive or thermosensitive recording systems, as seen in the utility of other N,N-unsubstituted aminophenols . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(propylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIYBYPRPWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Propylamino Phenol

Oxidative Transformation Pathways of 4-(Propylamino)phenol

The oxidative transformation of this compound is a key area of its chemical study, involving the removal of electrons from the molecule, which can lead to a variety of products through several complex pathways. The presence of both a phenolic hydroxyl group and an amino group on the aromatic ring makes the compound particularly susceptible to oxidation.

The electrochemical oxidation of phenols is a complex process influenced by factors such as electrode material, pH, and applied potential. For this compound, the oxidation process is generally initiated by a one-electron transfer from the molecule to the anode, forming a radical cation. researchgate.net This initial step is highly dependent on the pH of the solution, as the deprotonated phenolate (B1203915) form of the molecule is more easily oxidized than the neutral phenol (B47542). dss.go.th

The general mechanism for the electrochemical oxidation of substituted phenols involves the formation of a phenoxy radical. hku.hk In the case of this compound, this would be the 4-(propylamino)phenoxyl radical. This radical intermediate can then undergo further reactions, including coupling to form dimers or polymers, or further oxidation. These subsequent reactions can lead to the fouling of the electrode surface by creating an insulating polymeric film, which is a common issue in the electrochemical treatment of phenolic compounds. researchgate.netdss.go.th

The choice of anode material significantly affects the efficiency and pathway of oxidation. Materials like platinum (Pt), lead dioxide (PbO₂), and tin dioxide (SnO₂) anodes exhibit different mechanisms, with some promoting direct electron transfer and others mediating oxidation via hydroxyl radicals generated from water electrolysis. dss.go.th

Table 1: Factors Influencing Electrochemical Oxidation of Phenolic Compounds

ParameterEffect on OxidationTypical Observation
pHInfluences the species being oxidized (phenol vs. phenolate). Higher pH facilitates oxidation.Oxidation potential shifts to lower values at higher pH. dss.go.th
Anode MaterialDetermines the primary oxidation mechanism (direct electron transfer vs. hydroxyl radical attack).Reactivity and product distribution are anode-dependent. dss.go.thhku.hk
Current DensityAffects the rate of reaction and the extent of mineralization (conversion to CO₂).Higher current can increase removal efficiency but may have complex effects on current efficiency. osti.gov
ConcentrationCan influence the rate of electrode fouling.Higher concentrations may lead to faster passivation of the electrode surface. dss.go.th

Chemical oxidation of this compound can be achieved using various oxidizing agents. Analogous to other phenols, it can be oxidized to form quinone-type structures. libretexts.orgopenstax.org The presence of the electron-donating amino group activates the ring, making it highly susceptible to oxidation.

Common oxidizing agents for phenols include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and hydrogen peroxide, often in the presence of a catalyst. openstax.orgmdpi.com For p-aminophenol derivatives, oxidation typically leads to the formation of quinone imines. Therefore, the chemical oxidation of this compound is expected to yield N-propyl-p-benzoquinone imine. This product results from the loss of two protons and two electrons from the parent molecule.

The reaction conditions, such as the choice of oxidant, solvent, and temperature, can significantly influence the reaction outcome and the stability of the resulting quinone imine, which may be susceptible to hydrolysis or polymerization.

Table 2: Common Oxidizing Agents for Phenols and Expected Products

Oxidizing AgentGeneral Product from PhenolsExpected Product from this compound
Sodium Dichromate (Na₂Cr₂O₇) in Acidp-Benzoquinone openstax.orgN-Propyl-p-benzoquinone imine
Fremy's Salt [(KSO₃)₂NO]Quinone openstax.orgN-Propyl-p-benzoquinone imine
Hydrogen Peroxide (H₂O₂) with CatalystMixture of dihydroxybenzenes, quinones mdpi.comHydroxylated derivatives, N-Propyl-p-benzoquinone imine
Ferricyanide [K₃Fe(CN)₆]Phenoxyl radical, dimers4-(Propylamino)phenoxyl radical

The oxidation of this compound, whether chemical or electrochemical, proceeds through radical intermediates. The initial step is the formation of a phenoxyl radical, specifically the 4-(propylamino)phenoxyl radical. hku.hk Studies on the closely related compound 4-dimethylaminophenol (DMAP) provide significant insight into the behavior of these radicals. nih.gov

Upon oxidation, DMAP forms a stable, colored 4-(N,N-dimethylamino)phenoxyl radical, which can be identified by EPR spectroscopy. nih.gov This radical is known to be relatively unstable and can decay through disproportionation. This process involves two radical molecules reacting to form one molecule of the original phenol and one molecule of a quinone imine. The N,N-dimethylquinonimine then rapidly hydrolyzes to form p-benzoquinone and dimethylamine. nih.gov A similar pathway is expected for this compound, where its phenoxyl radical would disproportionate to yield the parent phenol and N-propylquinonimine, with the latter being susceptible to hydrolysis.

These phenoxyl radicals can also be generated through reactions with other radicals, such as hydroxyl radicals (•OH), which add to the phenol ring to form dihydroxycyclohexadienyl radicals. These adducts can then eliminate water to form the phenoxyl radical. rsc.org

Table 3: Radical Intermediates in the Oxidation of 4-Aminophenol (B1666318) Derivatives

Radical SpeciesFormation MethodKey Subsequent Reactions
4-(Propylamino)phenoxyl radicalOne-electron oxidation of this compound.Disproportionation, polymerization. nih.gov
Hydroxycyclohexadienyl radicalAddition of a hydroxyl radical (•OH) to the aromatic ring.Water elimination to form the phenoxyl radical. rsc.org
Superoxide radical (O₂•⁻)Can be involved in autoxidation processes.Can rapidly reduce the phenoxyl radical back to the phenolate. nih.gov

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers two primary sites for chemical modification: the phenolic hydroxyl group and the secondary amine. These functionalities allow for a range of derivatization and functionalization reactions.

The phenolic hydroxyl group is a common target for derivatization to alter the molecule's physical properties, such as polarity, or to introduce new functional groups. researchgate.net These reactions typically involve converting the hydroxyl group into an ether or an ester.

Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., iodomethane) or other alkylating agents in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the alkylating agent.

Acylation: Ester formation can be achieved through acylation with acid chlorides or acid anhydrides in the presence of a base like pyridine. ncert.nic.in For example, reaction with acetyl chloride would yield 4-(propylamino)phenyl acetate. This method is often used to protect the hydroxyl group or to create derivatives with different biological activities or analytical properties. nih.gov Derivatization with reagents like 4-nitrobenzoyl chloride or p-bromophenacyl bromide can be used to introduce a UV-active or mass-spectrometry-active tag for analytical purposes. scirp.orgrsc.org

Table 4: Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentBaseFunctional Group Formed
Alkylation (Etherification)Alkyl Halide (e.g., CH₃I)Sodium Hydroxide (NaOH)Ether (-OR)
Acylation (Esterification)Acid Chloride (e.g., CH₃COCl)PyridineEster (-OCOR) ncert.nic.in
Acylation (Esterification)Acid Anhydride (B1165640) [e.g., (CH₃CO)₂O]PyridineEster (-OCOR) ncert.nic.in
SilylationSilyl Halide (e.g., TMSCl)Triethylamine (Et₃N)Silyl Ether (-OSiR₃) researchgate.net

The secondary amine in this compound is nucleophilic and can undergo reactions typical of its class. ncert.nic.in

Acylation: Similar to the hydroxyl group, the secondary amine can be acylated by acid chlorides or anhydrides to form an amide. ncert.nic.in Selective acylation of the amine in the presence of the phenolic hydroxyl group can be challenging and may require specific reaction conditions or the use of protecting groups for the hydroxyl function. The resulting N-acyl derivative is an N,N-disubstituted amide.

Sulfonylation: Secondary amines react with arylsulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), in the presence of a base to form sulfonamides. The product from this compound would be N-propyl-N-(4-hydroxyphenyl)benzenesulfonamide. Unlike the sulfonamides formed from primary amines, this product does not have an acidic proton on the nitrogen and is therefore insoluble in alkali. ncert.nic.in

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides, which could lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. ncert.nic.in

Table 5: Reactions of the Secondary Amine Functionality

Reaction TypeReagentProduct ClassKey Feature
AcylationAcid Chloride / AnhydrideN,N-Disubstituted AmideForms a stable, neutral amide linkage. ncert.nic.in
Sulfonylation (Hinsberg Test)Benzenesulfonyl ChlorideN,N-Disubstituted SulfonamideProduct is insoluble in aqueous alkali. ncert.nic.in
AlkylationAlkyl HalideTertiary Amine / Quaternary SaltIntroduces an additional alkyl group on the nitrogen. ncert.nic.in
Reaction with Nitrous AcidNaNO₂ / HClNitrosamineForms an N-nitroso derivative.

Spectroscopic and Chromatographic Characterization Methodologies for 4 Propylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(Propylamino)phenol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic properties of the atoms within the molecule.

Proton NMR Applications in Isomer Differentiation

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between isomers. For this compound, ¹H NMR can readily differentiate it from its isomers, such as 2-(Propylamino)phenol and 3-(Propylamino)phenol, based on the distinct splitting patterns of the aromatic protons.

In this compound, the propylamino and hydroxyl groups are in a para (1,4) substitution pattern on the benzene (B151609) ring. This symmetry results in a characteristic splitting pattern for the aromatic protons. The two protons ortho to the hydroxyl group are chemically equivalent, as are the two protons ortho to the propylamino group. This arrangement typically produces two distinct signals, each integrating to two protons, which appear as doublets due to coupling with their adjacent proton. This is often referred to as an AA'BB' system, which can simplify to a pair of doublets depending on the magnetic field strength and the electronic influence of the substituents.

In contrast, a meta (1,3) substituted isomer like 3-(Propylamino)phenol would present a more complex pattern with four distinct signals for each of the aromatic protons. An ortho (1,2) substituted isomer would also show a complex pattern of four aromatic signals.

The propyl group on the nitrogen atom provides additional characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene group directly attached to the nitrogen (-N-CH₂-). The protons of the hydroxyl (-OH) and amine (-NH) groups typically appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The presence of these specific signals and their coupling patterns allows for the definitive identification of the this compound structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted in CDCl₃ at 400 MHz. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to -OH)6.75 - 6.85Doublet2H
Aromatic H (ortho to -NH)6.60 - 6.70Doublet2H
Phenolic -OH4.5 - 5.5Broad Singlet1H
Amine -NH3.5 - 4.5Broad Singlet1H
N-CH₂-CH₂-CH₃3.05 - 3.15Triplet2H
N-CH₂-CH₂-CH₃1.60 - 1.75Sextet2H
N-CH₂-CH₂-CH₃0.95 - 1.05Triplet3H

Carbon-13 NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. Due to the molecule's symmetry, the six aromatic carbons will give rise to four distinct signals. The two carbons ortho to the hydroxyl group are equivalent, and the two carbons ortho to the propylamino group are equivalent. The two carbons bearing the substituents (ipso-carbons) are unique. The propyl group will show three separate signals for its three carbon atoms.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon atom attached to the electronegative oxygen of the hydroxyl group is expected to be the most deshielded (highest chemical shift) among the aromatic carbons. cdnsciencepub.com Similarly, the carbon attached to the nitrogen will also be deshielded relative to the unsubstituted benzene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted in CDCl₃. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH (ipso)150 - 154
C-NH (ipso)140 - 144
C (ortho to -OH)115 - 118
C (ortho to -NH)114 - 117
N-CH₂-CH₂-CH₃46 - 50
N-CH₂-CH₂-CH₃22 - 25
N-CH₂-CH₂-CH₃11 - 13

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would be used to definitively assign which proton signal corresponds to which carbon signal in the propyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org For this compound, HMBC would be invaluable for confirming the connectivity of the entire molecule. For instance, it would show a correlation between the protons of the N-CH₂ group and the ipso-carbon of the aromatic ring to which the nitrogen is attached, as well as the central carbon of the propyl chain. libretexts.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). This allows for the calculation of the elemental formula of the parent ion. For this compound (C₉H₁₃NO), the expected monoisotopic mass is approximately 151.0997 Da. HRMS would be able to confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This is a critical step in the identification of an unknown compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound at m/z 151), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, the fragmentation is dictated by the functional groups present. Key fragmentation pathways for N-alkylated aromatic amines and phenols include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) from the propyl group, leading to a prominent fragment ion.

Loss of Alkene: A rearrangement can lead to the loss of a neutral alkene molecule (propene) with the transfer of a hydrogen atom to the nitrogen.

Phenolic Fragmentation: Phenols typically show a strong molecular ion peak. docbrown.info Common fragmentations include the loss of CO (28 Da) and HCO (29 Da) from the aromatic ring after initial rearrangements. youtube.com

The fragmentation of the molecular ion [C₉H₁₃NO]⁺• would provide specific product ions that confirm the presence and connectivity of the propylamino and hydroxyl groups on the aromatic ring.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/zPossible FragmentFragmentation Pathway
151[C₉H₁₃NO]⁺•Molecular Ion (Parent Ion)
122[C₇H₈NO]⁺α-cleavage: Loss of •C₂H₅
108[C₆H₆NO]⁺Loss of Propene (C₃H₆) via rearrangement
80[C₅H₆N]⁺Further fragmentation of amine-containing ions
77[C₆H₅]⁺Loss of all substituents from the ring

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org These two techniques are often complementary.

In the Infrared (IR) spectrum of this compound, several key absorption bands would be expected:

O-H Stretch: A strong and broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. adichemistry.comorgchemboulder.com

N-H Stretch: A moderate, single absorption band around 3350-3450 cm⁻¹ is expected for the secondary amine. spectroscopyonline.comlibretexts.org This peak is typically sharper than the O-H stretch.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. docbrown.info

C-O Stretch: A strong band for the phenolic C-O stretching is expected around 1200-1250 cm⁻¹. adichemistry.com

C-N Stretch: The C-N stretching vibration for aromatic amines appears in the 1250-1350 cm⁻¹ range. libretexts.org

Out-of-Plane Bending: A strong band around 800-850 cm⁻¹ would be indicative of the 1,4-disubstitution pattern on the benzene ring.

Raman spectroscopy would provide complementary information. While polar bonds like O-H and N-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric "breathing" mode of the aromatic ring would be expected to produce a particularly strong Raman signal. The C-C bonds of the propyl chain would also be more prominent in the Raman spectrum compared to the IR spectrum. The study of aromatic amines by Raman spectroscopy has shown that the signal of the NH₂ group is sensitive to interactions. acs.org Similarly, Raman spectroscopy is effective for the quantitative analysis of phenols in solution. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Phenolic -OHStretch3200-3550 (Broad, Strong)Weak
Secondary -NHStretch3350-3450 (Moderate)Moderate
Aromatic C-HStretch3000-3100 (Moderate)Strong
Aliphatic C-HStretch2850-2960 (Strong)Strong
Aromatic C=CRing Stretch1500-1600 (Moderate-Strong)Strong
Phenolic C-OStretch1200-1250 (Strong)Moderate
Aromatic C-NStretch1250-1350 (Moderate)Moderate
Aromatic C-HOut-of-Plane Bend800-850 (Strong)Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring. Phenol (B47542) itself typically exhibits a primary absorption band (π → π* transition) around 275 nm. The presence of both an amino group (-NH-) and a hydroxyl group (-OH) as substituents on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted phenol. This is due to the electron-donating nature of these groups, which extends the conjugated π-electron system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, this compound would be expected to show characteristic absorption bands in the UV region, providing insight into its conjugated electronic system.

Table 1: Expected UV-Vis Absorption Data for this compound

ParameterExpected ValueSolvent
λmax 1~230-240 nmMethanol (B129727) or Ethanol
λmax 2~280-300 nmMethanol or Ethanol

Note: This table presents expected values based on the analysis of structurally similar aminophenol compounds, as specific experimental data for this compound is not widely available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been widely reported, a crystallographic analysis would reveal key structural features. It would confirm the planarity of the phenyl ring and provide the exact conformation of the propylamino side chain relative to the ring. Furthermore, it would elucidate the hydrogen bonding network, a critical aspect of the solid-state structure of phenols and amines. The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of complex intermolecular structures that dictate the crystal packing and physical properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExample Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)15.2
β (°)95.5
Volume (ų)920
Z4

Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from an X-ray crystallography experiment. Specific experimental data for this compound is not currently available in public databases.

Chromatographic Separation Techniques in Synthetic Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape by ensuring the amino and phenolic groups are in a consistent protonation state. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Typical HPLC Parameters for Analysis of Aminophenols

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid)
GradientIsocratic or Gradient Elution
Flow Rate1.0 mL/min
DetectionUV at ~280 nm
Injection Volume10 µL

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For polar molecules like this compound, direct analysis by GC can be challenging due to their relatively low volatility and tendency to exhibit poor peak shape (tailing) from interactions with the stationary phase.

To overcome these issues, derivatization is often employed. The active hydrogen atoms of the hydroxyl and amino groups can be replaced with less polar, more volatile groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert -OH and -NH- groups into -O-Si(CH₃)₃ and -N-Si(CH₃)₃ groups, respectively. This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved chromatographic performance oup.comnih.gov. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection irjet.net.

Table 4: Illustrative GC Parameters for Derivatized this compound

ParameterCondition
ColumnDB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
DetectorFID or MS
DerivatizationSilylation with BSTFA

Computational Chemistry and Theoretical Modeling of 4 Propylamino Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-functional-based equivalent, researchers can obtain detailed information about electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For phenolic compounds, DFT has been successfully used to predict molecular geometries, energies, and other properties. aps.orgijaemr.comrjpn.org

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be used to find the most stable conformation (the global minimum on the potential energy surface) of 4-(Propylamino)phenol. researchgate.netnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles. The total electronic energy obtained from these calculations is crucial for determining the molecule's stability and for calculating reaction energies. For instance, DFT has been employed to study phenol (B47542) alkylation and the adsorption of phenol on surfaces, providing insights into reaction barriers and energetically favorable structures. aps.orgrsc.org

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(2df,2p)) (Note: This data is illustrative and represents typical values for similar phenolic compounds as specific computational studies on this compound are not widely published.)

ParameterBond/AnglePredicted Value
Bond Lengths C-O (phenol)1.365 Å
O-H (phenol)0.962 Å
C-N (amine)1.380 Å
N-H (amine)1.015 Å
C-C (aromatic)1.390 - 1.405 Å
Bond Angles C-O-H109.5°
C-C-N121.0°
C-N-H118.5°
Dihedral Angle C-C-N-C~180° (for extended conformation)

This interactive table provides representative geometric parameters for this compound, as would be calculated using DFT methods.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though they are often more computationally demanding than DFT.

These methods are invaluable for calculating a wide range of molecular properties for this compound. This includes:

Dipole Moment: To understand the molecule's polarity and its interaction with polar solvents.

Polarizability: To gauge how the electron cloud is distorted by an external electric field, which is relevant for non-linear optical properties. researchgate.net

Ionization Potential and Electron Affinity: These relate to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, and are key indicators of chemical reactivity. researchgate.net

Table 2: Illustrative Ab Initio Molecular Properties of this compound (Note: This data is hypothetical, based on typical results for analogous molecules.)

Molecular PropertyPredicted ValueUnit
Dipole Moment2.5 - 3.5Debye
Mean Polarizability150 - 170a.u.
Ionization Potential (HOMO Energy)-8.0 to -8.5eV
Electron Affinity (LUMO Energy)-0.5 to -1.0eV

This interactive table presents examples of molecular properties that can be accurately determined using ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. youtube.com This is particularly useful for large systems, such as a molecule in a solvent or interacting with a biological target. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The propylamino side chain has several rotatable bonds. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations at a given temperature.

Study Solvation: By simulating this compound in a box of water or another solvent, one can study the specific intermolecular interactions, such as hydrogen bonding between the phenol's hydroxyl group, the amino group, and solvent molecules.

Analyze Intermolecular Interactions: In concentrated solutions or aggregates, MD simulations can reveal how molecules of this compound interact with each other, for example, through hydrogen bonding or π-π stacking of the phenyl rings. mdpi.com

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. By calculating properties like vibrational frequencies or electronic transition energies, researchers can assign specific spectral features to particular molecular motions or electronic excitations. nih.gov

For this compound, DFT calculations can predict the infrared (IR) spectrum. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. ijaemr.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net This helps in understanding the electronic structure and the nature of the molecular orbitals involved in absorption. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound (Note: This is a representative table. Experimental values are typical for these functional groups and calculated values are illustrative.)

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted Scaled Frequency (cm⁻¹)
O-H StretchPhenolic -OH3200 - 36003450
N-H StretchSecondary Amine3300 - 35003380
C-H StretchAromatic3000 - 31003065
C-H StretchAliphatic (CH₂, CH₃)2850 - 29602930
C=C StretchAromatic Ring1450 - 16001585, 1500
C-O StretchPhenol1200 - 12601235
C-N StretchAmine1020 - 12501180

This interactive table compares typical experimental infrared frequencies with theoretically predicted values for the main functional groups of this compound.

In Silico Studies of Structure-Reactivity Relationships (SAR) for Chemical Transformations

In silico studies are crucial for understanding and predicting the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack and predict how structural modifications will influence reactivity.

For this compound, key aspects of SAR studies include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO indicates the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). researchgate.net The distribution of these orbitals on the molecule highlights the reactive regions. For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the phenolic oxygen and the nitrogen atom.

Table 4: Calculated Global Reactivity Descriptors for this compound (Note: This data is illustrative and based on typical values for substituted phenols.)

DescriptorFormulaPredicted ValueInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~7.5 eVIndicates high kinetic stability. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2~3.75 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)~1.1 eVQuantifies the ability to accept electrons.
Chemical Potential (μ)(EHOMO + ELUMO) / 2~-4.5 eVMeasures the escaping tendency of electrons.

This interactive table defines and provides illustrative values for key reactivity descriptors of this compound derived from computational analysis.

Applications of 4 Propylamino Phenol in Chemical Research and Development

Role as a Precursor in Organic Synthesis

As a foundational organic building block, 4-(Propylamino)phenol offers multiple reactive sites for constructing more elaborate molecules. hilarispublisher.comsigmaaldrich.com Its aromatic core, substituted with both nucleophilic and hydrogen-bond-donating groups, provides a scaffold for creating diverse chemical entities with tailored properties.

Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is best understood by analogy to its parent compound, 4-aminophenol (B1666318), a key intermediate in the industrial synthesis of the analgesic drug paracetamol (acetaminophen). wikipedia.orgchegg.com In that process, the amino group of 4-aminophenol is acetylated using acetic anhydride (B1165640). acs.org Similarly, the secondary amine of this compound can undergo acylation, alkylation, or arylation to produce a wide range of N-substituted derivatives, which are important intermediates in the synthesis of pharmaceutical agents. research-nexus.netnih.govumich.edu

The presence of the propyl group on the nitrogen atom influences the steric and electronic environment of the amine, which can be leveraged to direct reaction pathways or modify the properties of the final product, such as solubility and biological activity.

Furthermore, the aromatic amine functionality allows this compound to be a component in the synthesis of azo dyes. This process typically involves two main steps: the conversion of a primary or secondary aromatic amine into a diazonium salt (diazotization), followed by the coupling of this intermediate with an electron-rich compound, such as a phenol (B47542) or another amine. ajol.infonih.gov The resulting azo compounds contain the characteristic -N=N- linkage and are known for their intense color, making them suitable for various applications, including textiles and printing.

Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. This compound is a suitable precursor for the synthesis of certain heterocyclic structures, most notably benzoxazines.

Benzoxazines are a class of high-performance thermosetting resins synthesized through a Mannich-like condensation reaction involving a phenolic compound, a primary or secondary amine, and formaldehyde. mdpi.comnih.gov In this reaction, this compound can serve as both the phenolic component and the amine component. The reaction proceeds via the formation of a six-membered oxazine ring fused to the benzene (B151609) ring of the phenol. Because this compound is a secondary amine, its use in this synthesis would result in a specific N-substituted benzoxazine monomer, which can then undergo thermally activated ring-opening polymerization. researchgate.net

The general reaction scheme is as follows:

The phenol, formaldehyde, and secondary amine react to form the heterocyclic benzoxazine structure.

The resulting monomer is stable at room temperature but polymerizes upon heating without the release of byproducts.

Development of Polymer and Material Precursors

The dual functionality of this compound makes it a valuable monomer for polycondensation reactions, a process where monomers join together with the loss of small molecules like water. taylorandfrancis.com This allows for the creation of various polymers with specific properties.

One of the primary applications is in the synthesis of polyamides. Polyamides are polymers characterized by repeating amide linkages (-CO-NH-). This compound can react with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. youtube.comresearchgate.net

The amino group (-NH-) of this compound reacts with the carboxylic acid group (-COOH) of the diacid.

This reaction forms an amide bond and releases a molecule of water.

When this process is repeated, a long polymer chain is formed.

The presence of the phenolic hydroxyl group and the N-propyl group along the polymer backbone would impart unique characteristics to the resulting polyamide, such as altered thermal stability, solubility, and mechanical properties compared to traditional nylons. researchgate.net Similarly, the hydroxyl group could be used in reactions with diacids to form polyesters or with diepoxides to form epoxy resins, further highlighting its versatility as a polymer precursor. The synthesis of poly(N-alkylanilines) is another area where derivatives of this compound find use, leading to materials with interesting electronic properties. acs.org

Utilization as a Reagent in Analytical Chemistry Procedures

In analytical chemistry, reagents are often needed to modify an analyte to make it detectable or to improve the characteristics of its analysis. This compound's chemical properties allow it to be involved in such procedures.

Derivatization Agent in Chromatographic Analysis

Derivatization is a technique used in chromatography to convert a chemical compound into a product of similar chemical structure, called a derivative, that is more suitable for analysis. thermofisher.com This is often done to improve volatility for Gas Chromatography (GC) or to enhance detection for High-Performance Liquid Chromatography (HPLC). actascientific.com

While standard derivatizing agents like OPA or FMOC-Cl are typically used to label analytes, the reactive groups of this compound mean it is more commonly the analyte being derivatized rather than the agent itself. For analysis by HPLC or GC, the secondary amine or the phenolic hydroxyl group of this compound can be reacted with a derivatizing agent to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly increasing the sensitivity of the measurement. nkust.edu.twnih.gov

The table below summarizes common derivatizing agents used for the functional groups present in this compound.

Derivatizing AgentTarget Functional GroupPurposeTypical Detection Method
9-fluorenylmethyl chloroformate (FMOC-Cl) AmineAdds a fluorescent groupFluorescence
Dansyl chloride Amine, PhenolAdds a fluorescent groupFluorescence
Phenyl isothiocyanate (PITC) AmineAdds a UV-absorbing groupUV-Vis
Acetic Anhydride Amine, PhenolIncreases volatility for GCGC-FID, GC-MS
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Amine, PhenolIncreases volatility for GCGC-FID, GC-MS

This table provides an interactive summary of common agents for derivatizing compounds like this compound.

Exploration in Materials Science for Non-Biological Applications

While specific research on the applications of this compound in materials science is not extensively documented in publicly available literature, its structural similarity to p-aminophenol and other N-alkylated aminophenols allows for informed extrapolation of its potential uses in the development of dyes and as an industrial antioxidant. The foundational chemistry of these related compounds provides a strong basis for understanding the prospective, yet underexplored, roles of this compound in non-biological applications.

Potential as a Precursor in Dye Synthesis

The core structure of this compound, featuring a reactive aromatic amine and a phenolic hydroxyl group, is characteristic of molecules used in the synthesis of various classes of dyes. Historically, aniline and its derivatives have been fundamental building blocks for synthetic colorants since the 19th century. p-Aminophenol, the parent compound of this compound, is a well-established intermediate in the production of azo dyes, which are widely utilized in the textile, leather, and paper industries for their vibrant colors and versatility. riverlandtrading.comijisrt.com

The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine. ijisrt.com In this context, this compound could potentially serve as the coupling component, reacting with a diazonium salt to form an azo dye. The presence of the propylamino group (-NHC₃H₇) and the hydroxyl group (-OH) on the benzene ring would influence the final color and properties of the dye.

The specific shade and fastness properties of a dye are dictated by the electronic nature of the substituents on the aromatic rings. The N-propyl group in this compound would act as an electron-donating group, which could modulate the chromophoric system and, consequently, the absorption spectrum of the resulting dye molecule. While direct synthesis of dyes from this compound is not detailed in the available research, the established principles of dye chemistry suggest its viability as a precursor.

Potential Dye Class Role of this compound Anticipated Influence of Propyl Group
Azo DyesCoupling AgentModification of color and solubility
Sulfur DyesIntermediatePotential for creating specific color gamuts
Oxidation DyesDeveloperContribution to color formation in hair dyes

Prospects as an Antioxidant for Industrial Use

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.govsemanticscholar.orgresearchgate.net This mechanism is crucial in preventing the oxidative degradation of various industrial materials. p-Aminophenol and its derivatives are utilized as antioxidants in the rubber and plastics industries to inhibit aging and the loss of mechanical properties caused by oxidation. riverlandtrading.comresearchandmarkets.com

Research on p-alkylaminophenols has indicated that the length of the alkyl chain attached to the amino group can influence the compound's antioxidant activity. nih.gov An elongation of the alkyl chain has been shown to potentially increase the antioxidative potency. This suggests that the propyl group in this compound could enhance its antioxidant capabilities compared to p-aminophenol or its shorter-chain N-alkylated counterparts. The N-propyl group may improve the solubility of the molecule in organic materials, such as polymers and lubricants, thereby enhancing its effectiveness as a stabilizer.

The mechanism of antioxidant action for phenolic compounds involves the formation of a stable phenoxy radical. The substituents on the aromatic ring play a significant role in stabilizing this radical and, thus, in determining the antioxidant efficacy.

Environmental Chemistry and Degradation Pathways of Aminophenol Derivatives

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a key process in the transformation of organic pollutants in sunlit surface waters and the atmosphere. For aminophenol derivatives, this process is primarily driven by reactions with photochemically generated reactive oxygen species, most notably hydroxyl radicals (•OH).

The degradation of phenolic compounds by ultraviolet (UV) radiation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation. However, this is often a slow process. The presence of photosensitizers, such as hydrogen peroxide (H₂O₂) or iron ions (in photo-Fenton processes), significantly accelerates degradation by generating highly reactive hydroxyl radicals. nih.gov These radicals can attack the aromatic ring of aminophenol derivatives, leading to a cascade of reactions.

Common photochemical degradation mechanisms for compounds structurally similar to 4-(Propylamino)phenol include:

Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a primary initial step. For instance, the degradation of acetaminophen, a related compound, often proceeds through the formation of hydroxylated intermediates. rsc.org

Oxidation of the Amino Group: The amino or substituted amino group can be oxidized, which can lead to dealkylation or deamination.

Ring Cleavage: Following initial hydroxylation and oxidation, the aromatic ring can be opened, leading to the formation of smaller, aliphatic carboxylic acids.

Polymerization: Phenolic compounds can also undergo polymerization to form humic-like substances.

The efficiency of these processes is influenced by environmental factors such as pH, the presence of dissolved organic matter, and the concentration of radical scavengers. nih.gov For example, the photo-Fenton process is most effective under acidic conditions. nih.gov

Biodegradation Studies in Environmental Compartments (e.g., aquatic and soil matrices)

Biodegradation is a critical pathway for the removal of aminophenol derivatives from soil and aquatic environments. A variety of microorganisms, including bacteria and fungi, have been shown to utilize phenolic compounds as a source of carbon and energy.

Studies on 4-aminophenol (B1666318), a close analog of this compound, have identified several bacterial strains capable of its degradation. For example, Pseudomonas sp. strain ST-4 has been shown to use 4-aminophenol as a growth substrate, achieving up to 84% degradation in broth cultures. researchgate.net Similarly, Burkholderia sp. strain AK-5 can utilize 4-aminophenol as its sole source of carbon, nitrogen, and energy. asm.org The degradation of chloro-aminophenols has also been documented in Arthrobacter and Burkholderia species. nih.gov

The general mechanism of aerobic biodegradation of aminophenols involves:

Initial Attack: The process is often initiated by enzymes like monooxygenases or dioxygenases. This can involve the removal of the amino group (deamination) or hydroxylation of the aromatic ring. asm.orgnih.gov

Intermediate Formation: This leads to the formation of key intermediates such as catechols or hydroquinones.

Ring Cleavage: These intermediates then undergo enzymatic cleavage of the aromatic ring. This is a critical step, catalyzed by dioxygenase enzymes, which breaks the stable aromatic structure.

Further Metabolism: The resulting aliphatic compounds are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass). asm.org

The rate and extent of biodegradation are dependent on various environmental conditions, including pH, temperature, oxygen availability, and the presence of other organic compounds. academicjournals.org For instance, some bacteria can degrade phenolic compounds under anaerobic conditions, often using nitrate as an electron acceptor. nih.gov

MicroorganismAminophenol Derivative DegradedKey FindingsReference
Pseudomonas sp. strain ST-44-AminophenolUtilized as a growth substrate; achieved up to 84% degradation in broth. Plasmid-encoded genes were involved. researchgate.net
Burkholderia sp. strain AK-54-AminophenolUtilized as the sole carbon, nitrogen, and energy source. Degraded via 1,4-benzenediol and 1,2,4-trihydroxybenzene. asm.org
Arthrobacter sp. SPG2-Chloro-4-aminophenolDegradation initiated by deamination to form chlorohydroquinone, followed by ring cleavage. nih.gov
Burkholderia sp. RKJ 8004-Chloro-2-aminophenolDegradation initiated by deamination to form 4-chlorocatechol. nih.gov

Metabolite Identification from Environmental Transformations (non-human contexts)

Identifying the metabolites formed during the degradation of aminophenol derivatives is essential for understanding the transformation pathway and assessing the potential toxicity of the intermediate products. Studies on 4-aminophenol provide insight into the likely metabolites of this compound.

In the biodegradation of 4-aminophenol by Burkholderia sp. strain AK-5, the metabolic pathway was elucidated by identifying key intermediates through gas chromatography-mass spectrometry (GC-MS) analysis. asm.org The proposed pathway is as follows:

4-Aminophenol is first converted to 1,4-benzenediol (hydroquinone) through the removal of the amino group. asm.org

1,4-Benzenediol is then hydroxylated to form 1,2,4-trihydroxybenzene . asm.org

The aromatic ring of 1,2,4-trihydroxybenzene is subsequently cleaved by a dioxygenase enzyme to yield maleylacetic acid . asm.org

This pathway demonstrates a common strategy used by microorganisms to break down aromatic compounds. It is plausible that the degradation of this compound would proceed through a similar pathway, involving depropylation and deamination, followed by hydroxylation and ring cleavage.

In wastewater treatment plants (WWTPs), 4-aminophenol is a frequently detected and persistent metabolite of the widely used drug acetaminophen. nih.govresearchgate.net Its accumulation suggests that the initial hydrolysis of acetaminophen to 4-aminophenol can be more rapid than the subsequent degradation of 4-aminophenol itself, creating a "catabolic bottleneck". nih.gov

Parent CompoundIdentified MetabolitesTransformation ProcessReference
4-Aminophenol1,4-Benzenediol (Hydroquinone)Biodegradation by Burkholderia sp. asm.org
4-Aminophenol1,2,4-TrihydroxybenzeneBiodegradation by Burkholderia sp. asm.org
4-AminophenolMaleylacetic AcidBiodegradation by Burkholderia sp. (ring cleavage product) asm.org
Acetaminophen4-AminophenolMicrobial degradation in WWTPs nih.govresearchgate.net
AcetaminophenHydroquinone, 1,4-BenzoquinoneAdvanced Oxidation Processes rsc.org

Advanced Oxidation Processes for Removal in Environmental Samples

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove persistent organic pollutants from water and wastewater. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, often leading to their complete mineralization. wikipedia.orgdoi.org

Several AOPs have proven effective for the degradation of aminophenol derivatives:

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. bibliotekanauki.pl This process is highly effective for degrading 4-aminophenol, with optimal conditions typically found at an acidic pH of around 3.0. bibliotekanauki.pl The efficiency is further enhanced by UV light in the photo-Fenton process. nih.gov

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is another effective method for generating hydroxyl radicals and degrading phenolic compounds. mdpi.com

Electrochemical Oxidation: This AOP involves the generation of oxidants on the surface of an electrode. Studies using rare earth-doped lead dioxide electrodes have shown high removal efficiencies for p-aminophenol, with over 96% degradation achieved in 180 minutes. frontiersin.org

Ozonation: Ozone (O₃), alone or in combination with UV light or H₂O₂, can effectively degrade recalcitrant organic compounds.

These processes can significantly reduce the concentration of contaminants, often from hundreds of parts per million (ppm) to less than 5 parts per billion (ppb). wikipedia.org

AOP MethodTarget CompoundKey Findings on EfficiencyReference
Fenton Process (H₂O₂/Fe²⁺)p-AminophenolDegradation efficiency >75% within 50 minutes under optimal conditions (pH 3.0, 30°C). bibliotekanauki.pl
Electrochemical Oxidation (Ce-PbO₂ electrode)p-Aminophenol97.0% removal after 180 minutes of treatment. frontiersin.org
Photo-Fenton (UV/H₂O₂/Fe²⁺)4-ChlorophenolComplete disappearance in 2.5 minutes and 96% mineralization in 45 minutes. nih.gov
UV/H₂O₂Ciprofloxacin (pharmaceutical)100% removal in 40 minutes at high H₂O₂ doses. mdpi.com

Emerging Research Avenues and Future Challenges for 4 Propylamino Phenol Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of N-alkylated aminophenols such as 4-(Propylamino)phenol presents a significant challenge in regioselectivity. Direct alkylation of 4-aminophenol (B1666318) can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, necessitating tedious purification steps and resulting in low yields of the desired compound umich.edujustia.com. Consequently, a primary research focus is the development of methodologies that offer high efficiency and precise control over selectivity.

A common strategy involves a protection-alkylation-deprotection sequence. For instance, the amino group can be protected, often by forming an imine with an aldehyde like benzaldehyde, which then directs alkylation to the hydroxyl group umich.eduresearchgate.net. Conversely, protecting the hydroxyl group would direct alkylation to the amine. A more streamlined approach involves a one-pot reaction where an aminophenol is condensed with an aldehyde and subsequently reduced with an agent like sodium borohydride (B1222165) to yield the N-alkylated product selectively umich.eduresearchgate.net. These methods, while effective, highlight the need for even more atom-economical and step-efficient processes.

Future research is trending towards the use of transition-metal catalysis to achieve selective C-N bond formation. Catalyst systems based on palladium and copper have been developed for the selective N-arylation and O-arylation of unprotected aminophenols nih.govmit.edu. For example, a BrettPhos-based palladium precatalyst has shown high efficiency for the N-arylation of 3-aminophenols, while copper-based catalysts can selectively target the oxygen atom nih.govmit.edu. Adapting these catalytic systems for selective N-propylation using propyl halides or other propylating agents represents a promising avenue for the direct, high-yield synthesis of this compound.

MethodKey Reagents/CatalystsPrimary AdvantageKey Challenge
Direct AlkylationAlkyl Halide, BaseStep-economic (single step)Poor selectivity (yields O-, N-, and di-alkylated mixtures) justia.com
Protection/Deprotection SequenceProtecting groups (e.g., benzaldehyde), Alkyl HalideHigh selectivity for either N- or O-alkylation umich.eduresearchgate.netMultiple steps reduce overall efficiency and atom economy
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH4)Good selectivity for N-alkylation in a one-pot process umich.eduRequires stoichiometric amounts of reducing agent
Transition-Metal Catalysis (Projected)Pd or Cu catalysts, Ligands (e.g., BrettPhos)Potential for high selectivity and efficiency under mild conditions nih.govDevelopment of specific catalysts for N-alkylation (vs. arylation)

Integration with Flow Chemistry and Automated Synthesis Techniques

The shift from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency acs.org. The synthesis of aminophenol derivatives is well-suited for this technology. For instance, a continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) has been successfully established, demonstrating the potential for safer and more efficient production of key intermediates acs.orgacs.orgthieme-connect.com. This process can reduce reaction times from hours to minutes acs.org.

The integration of flow reactors with automated systems represents the next frontier. Automated synthesis platforms can accelerate reaction optimization by systematically varying conditions and analyzing outcomes in real-time. This is particularly advantageous for multistep syntheses, where unstable intermediates can be generated and consumed in a continuous stream without isolation, a significant challenge in batch processes thieme-connect.comresearchgate.net. The application of such automated flow systems to the multi-step synthesis of this compound could dramatically shorten development timelines and improve process robustness.

Future challenges in this area include the development of robust packed-bed reactors with stable heterogeneous catalysts suitable for long-term continuous operation and the integration of in-line purification and analysis techniques to create fully automated "synthesis-to-product" platforms.

Exploration of Novel Chemical Reactivity Profiles and Catalytic Transformations

The bifunctional nature of this compound makes it a versatile substrate for exploring novel chemical transformations. Beyond its synthesis, future research will likely focus on leveraging its inherent reactivity for further functionalization.

One significant area of research is the catalytic cleavage of the C–O bond in phenols researchgate.netnih.govresearchgate.net. This transformation is challenging due to the high bond dissociation energy but is of great interest for converting abundant lignin-based biomass into valuable chemicals researchgate.netnih.gov. Developing catalytic systems, potentially using nickel or ruthenium, that can selectively cleave the C–O bond of this compound would open pathways to new molecular scaffolds dntb.gov.ua.

Another avenue involves transformations of the alkyl side chain. Studies on the catalytic cracking of 4-propylphenol (B1200801) over zeolite catalysts like ZSM-5 show that the propyl group can be removed to yield phenol (B47542) and propylene (B89431) proquest.commdpi.com. Investigating similar catalytic dealkylation or functionalization of the propyl group in this compound could provide routes to other valuable aminophenol derivatives.

Furthermore, the aminophenol core itself is a target for functionalization. Copper-catalyzed methods have been developed for the site-selective C-H amination at the C2 position of p-aminophenol derivatives, allowing for the synthesis of 2,4-diaminophenol (B1205310) structures rsc.org. Applying such cross-dehydrogenative coupling (CDC) reactions to this compound could yield novel poly-functionalized aromatic compounds. The molecule could also serve as a ligand in transition metal complexes, where its electronic properties could influence catalytic activity in reactions like alcohol oxidation or C-C bond formation derpharmachemica.com.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced, non-invasive characterization techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools. For the synthesis and transformation of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable mt.comnih.gov.

In-situ FTIR spectroscopy can track the concentration profiles of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies over time mt.comyoutube.com. This provides critical kinetic data without the need for offline sampling and analysis, which can be disruptive and time-consuming rsc.orgacs.org. For example, in a synthesis reaction, one could monitor the disappearance of the N-H stretch of a starting aminophenol and the appearance of a new band corresponding to the product.

Operando spectroscopy, which combines in-situ characterization of a catalyst with simultaneous measurement of its activity, offers even deeper insights spectroscopyonline.comornl.govresearchgate.netnih.gov. Operando Raman spectroscopy, for instance, can be used to study a heterogeneous catalyst under actual reaction conditions spectroscopyonline.comornl.gov. This would be invaluable for investigating the catalytic cracking of the propyl group or C-O bond cleavage, allowing researchers to directly observe the state of the catalyst surface and identify adsorbed intermediates, thereby elucidating the reaction mechanism and deactivation pathways proquest.comrsc.org.

Deepening Theoretical Understanding through Advanced Computational Models

Alongside experimental work, advanced computational models, particularly those based on Density Functional Theory (DFT), are essential for gaining a fundamental understanding of molecular properties and reactivity rjpn.org. DFT calculations can be used to predict the geometric and electronic structure of this compound, as well as its thermodynamic properties researchgate.net.

Such theoretical investigations can provide crucial insights into its chemical behavior. For example, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and the most likely sites for electrophilic or nucleophilic attack rjpn.orgresearchgate.net. DFT studies on aminophenol isomers have already been used to correlate these parameters with molecular stability and reactivity rjpn.orgresearchgate.net.

Furthermore, computational models are powerful tools for elucidating complex reaction mechanisms. They can be used to map potential energy surfaces for synthetic routes, identify transition states, and calculate activation energies. This can help rationalize experimental observations, such as the regioselectivity in alkylation reactions, and guide the design of more efficient catalysts and reaction conditions acs.org. For instance, modeling the interaction of this compound with a catalyst surface can help explain the mechanisms of catalytic transformations like C-O cleavage or dealkylation carta-evidence.orgtandfonline.comnih.gov.

Q & A

Q. Table 1: Synthesis Optimization

MethodCatalyst/SolventYield (%)Purity (%)Reference
Reductive AminationPd/C, Methanol7892
Electrophilic AlkylationFe-Cr oxide, Toluene6588

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

  • Spectroscopic techniques :
    • NMR : 1^1H NMR should show peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.1 ppm (-NH-CH2_2-). 13^{13}C NMR confirms the propylamino linkage (C-N at ~40 ppm) .
    • IR : Stretching frequencies at 3300 cm1^{-1} (N-H) and 1250 cm1^{-1} (C-O phenolic) .
  • Chromatography : HPLC with UV detection (λ = 280 nm) verifies purity (>98%) .

Advanced: How can contradictory data on this compound’s biological activity be resolved?

Answer:
Discrepancies often arise from assay variability or metabolite interference. Strategies include:

  • Standardized assays : Use 4-Aminoantipyrine-based colorimetry (λ = 505 nm) for consistent phenol quantification in biological matrices .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., quinones from oxidation) that may confound activity results .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .

Basic: What analytical methods are optimal for quantifying this compound in biological samples?

Answer:

  • Colorimetry : React with 4-Aminoantipyrine under alkaline conditions to form a chromogen (detection limit: 0.1 µg/mL) .
  • HPLC-UV : C18 column, mobile phase: acetonitrile/water (70:30), retention time ~4.2 min .
  • Mass spectrometry : ESI-MS in positive ion mode (m/z 166.1 [M+H]+^+) for high sensitivity .

Advanced: How does the propylamino substituent affect this compound’s reactivity in electrophilic reactions?

Answer:
The -NH-C3_3H7_7 group is electron-donating, activating the aromatic ring toward electrophiles. Key observations:

  • Nitration : Occurs preferentially at the para position (relative to -OH) due to steric hindrance from the propyl chain .
  • Sulfonation : Higher regioselectivity for meta substitution compared to unsubstituted phenol .
  • Oxidative stability : The propylamino group increases susceptibility to oxidation, forming quinone imines (confirmed via cyclic voltammetry) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during heating .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Storage : In amber glass bottles at 4°C under nitrogen to prevent oxidation .

Advanced: What mechanistic insights explain this compound’s interactions with biological macromolecules?

Answer:

  • Protein binding : The phenolic -OH and amino groups form hydrogen bonds with serine proteases (e.g., trypsin), altering enzymatic activity (confirmed via docking simulations) .
  • DNA intercalation : Planar aromatic ring intercalates into DNA base pairs, causing helix distortion (observed in UV-Vis hypochromicity assays) .
  • Cellular uptake : LogP ~1.8 enables passive diffusion across membranes, but active transport via organic cation transporters enhances intracellular accumulation .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Answer:

  • Acidic conditions (pH < 3) : Protonation of the amino group stabilizes the compound (t1/2_{1/2} > 48 hrs).
  • Neutral/basic conditions (pH ≥ 7) : Rapid oxidation to quinone derivatives occurs (t1/2_{1/2} < 6 hrs) .
  • Mitigation : Buffer solutions (pH 5–6) with antioxidants (e.g., 0.1% ascorbic acid) extend stability .

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